Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate
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Overview
Description
Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate is a heterocyclic compound that features a furan ring substituted with an amino group, a trifluoromethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.
Esterification: The ethyl ester group is typically introduced through esterification reactions involving ethanol and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalysts to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the substituents used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Methyl or alcohol derivatives.
Substitution Products: Various substituted furan derivatives.
Scientific Research Applications
Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, while the furan ring provides structural stability.
Comparison with Similar Compounds
Ethyl 5-amino-3-methylfuran-2-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Ethyl 5-amino-3-(trifluoromethyl)thiophene-2-carboxylate: Contains a thiophene ring instead of a furan ring, leading to variations in reactivity and applications.
Uniqueness: Ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, enhancing its potential as a versatile intermediate in organic synthesis and its bioactivity in medicinal chemistry.
Properties
Molecular Formula |
C8H8F3NO3 |
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Molecular Weight |
223.15 g/mol |
IUPAC Name |
ethyl 5-amino-3-(trifluoromethyl)furan-2-carboxylate |
InChI |
InChI=1S/C8H8F3NO3/c1-2-14-7(13)6-4(8(9,10)11)3-5(12)15-6/h3H,2,12H2,1H3 |
InChI Key |
TUDSWLLGNZXUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(O1)N)C(F)(F)F |
Origin of Product |
United States |
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